molecular formula C14H12N2O5S B2384968 Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate CAS No. 921893-28-9

Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate

Cat. No.: B2384968
CAS No.: 921893-28-9
M. Wt: 320.32
InChI Key: ODYCTOYXYSQWDM-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate is a complex organic compound with a molecular formula of C13H11NO4S This compound is characterized by the presence of a benzo[d][1,3]dioxole ring fused with a thiazole ring, which is further substituted with ethyl and carboxamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate typically involves the condensation of benzo[d][1,3]dioxole-5-carboxylic acid with thiazole derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-2-19-13(18)9-6-22-14(15-9)16-12(17)8-3-4-10-11(5-8)21-7-20-10/h3-6H,2,7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYCTOYXYSQWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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